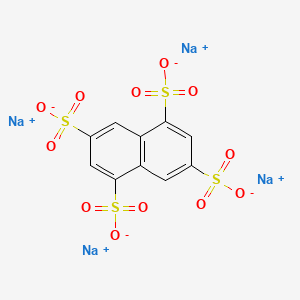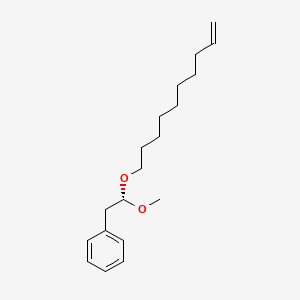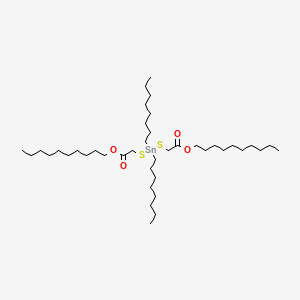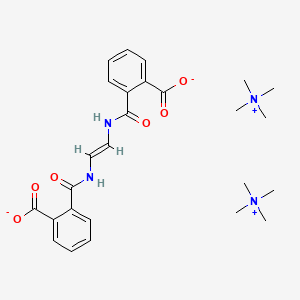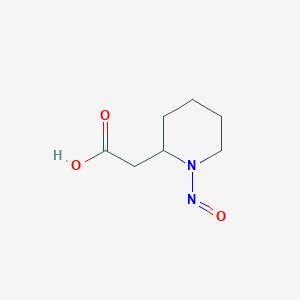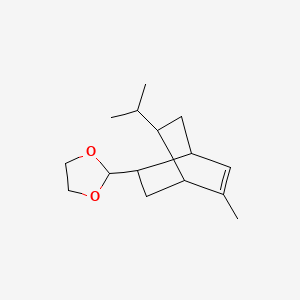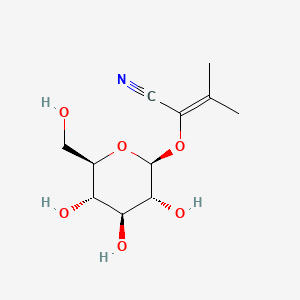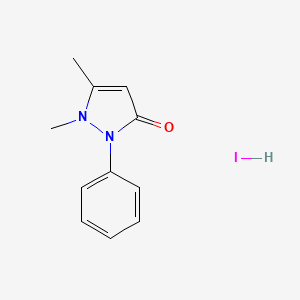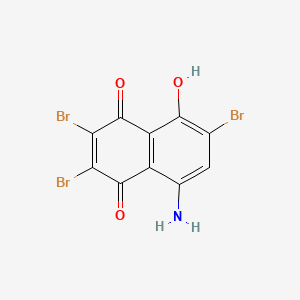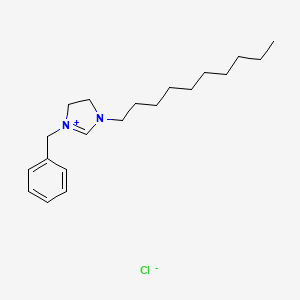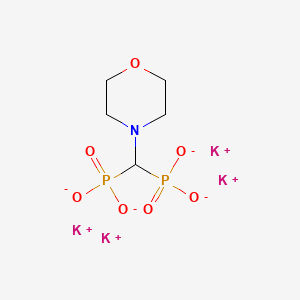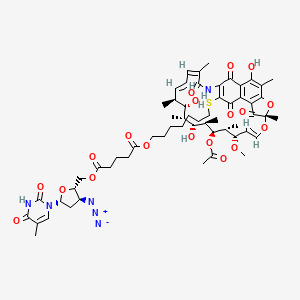
3-(O-5''-(3''-azido-3''-deoxythymidine)2'-glutaryloxyheptylthio)rifamycin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S is a complex chemical compound that combines the properties of azidothymidine (a nucleoside analog) and rifamycin S (an antibiotic)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S involves multiple steps:
Preparation of 3’‘-azido-3’'-deoxythymidine: This is typically synthesized from thymidine through a series of reactions including azidation.
Glutarylation: The 3’‘-azido-3’'-deoxythymidine is then reacted with glutaric anhydride to introduce the glutaryloxy group.
Attachment to Heptylthio Group: The glutarylated product is then linked to a heptylthio group.
Coupling with Rifamycin S: Finally, the heptylthio derivative is coupled with rifamycin S under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This would include:
Scaling up the reactions: Ensuring that the reactions can be carried out on a larger scale without loss of efficiency.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized under certain conditions.
Reduction: The azido group can also be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Products may include nitro derivatives.
Reduction: Amino derivatives are typically formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S has several applications in scientific research:
Chemistry: Used as a model compound to study complex synthetic routes and reaction mechanisms.
Biology: Investigated for its potential as an antiviral agent due to the presence of azidothymidine.
Medicine: Explored for its antibacterial properties, particularly against resistant strains.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S involves:
Antiviral Activity: The azidothymidine component inhibits reverse transcriptase, preventing viral replication.
Antibacterial Activity: The rifamycin S component inhibits bacterial RNA polymerase, leading to the suppression of bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azidothymidine (AZT): A nucleoside analog used in the treatment of HIV.
Rifamycin S: An antibiotic used to treat bacterial infections.
Uniqueness
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S is unique due to its dual functionality, combining the antiviral properties of azidothymidine with the antibacterial properties of rifamycin S. This makes it a promising candidate for the development of broad-spectrum antimicrobial agents.
Eigenschaften
CAS-Nummer |
191152-98-4 |
|---|---|
Molekularformel |
C59H76N6O19S |
Molekulargewicht |
1205.3 g/mol |
IUPAC-Name |
1-O-[7-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-26-yl]sulfanyl]heptyl] 5-O-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] pentanedioate |
InChI |
InChI=1S/C59H76N6O19S/c1-29-18-16-19-30(2)56(75)61-46-50(72)44-43(45-53(35(7)49(44)71)84-59(9,55(45)74)81-24-22-38(78-10)32(4)52(82-36(8)66)34(6)48(70)33(5)47(29)69)51(73)54(46)85-25-15-13-11-12-14-23-79-41(67)20-17-21-42(68)80-28-39-37(63-64-60)26-40(83-39)65-27-31(3)57(76)62-58(65)77/h16,18-19,22,24,27,29,32-34,37-40,47-48,52,69-71H,11-15,17,20-21,23,25-26,28H2,1-10H3,(H,61,75)(H,62,76,77)/b18-16+,24-22+,30-19-/t29-,32+,33+,34+,37-,38-,39+,40+,47-,48+,52+,59-/m0/s1 |
InChI-Schlüssel |
NNPSNOJIDKJPMC-KFTNCQFPSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCCCCCCOC(=O)CCCC(=O)OC[C@@H]5[C@H](C[C@@H](O5)N6C=C(C(=O)NC6=O)C)N=[N+]=[N-])/C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCCCCCCOC(=O)CCCC(=O)OCC5C(CC(O5)N6C=C(C(=O)NC6=O)C)N=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


